2,3,4-Trichlorodibenzofuran
Overview
Description
2,3,4-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
2,3,4-Trichlorodibenzofuran can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzofuran under controlled conditions. Industrial production often involves the pyrolysis or incineration of chlorine-containing products such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) at temperatures below 1200°C . This process can also produce other polychlorinated dibenzofurans as by-products.
Chemical Reactions Analysis
2,3,4-Trichlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated dibenzofurans.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4-Trichlorodibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.
Biology: Researchers study its effects on biological systems to understand its toxicological properties.
Mechanism of Action
2,3,4-Trichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). This receptor, when activated by the compound, binds to specific DNA regions and regulates the expression of various genes involved in xenobiotic metabolism. This interaction can lead to biochemical and toxic effects, including disruption of cell cycle regulation and induction of enzyme systems involved in detoxification .
Comparison with Similar Compounds
2,3,4-Trichlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and similar properties to polychlorinated dibenzodioxins.
2,4,8-Trichlorodibenzofuran: Another congener with distinct toxicological properties.
Compared to these compounds, this compound is unique in its specific chlorine substitution pattern, which influences its chemical behavior and toxicological profile.
Properties
IUPAC Name |
2,3,4-trichlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)11(15)10(8)14/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLADWPBKZODCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205751 | |
Record name | 2,3,4-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-34-7 | |
Record name | 2,3,4-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0797B39OEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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